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Introduction
2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-

Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many

microorganisms.[1][2] The ED pathway is a target for antimicrobial drug development, making

the structural and functional characterization of its intermediates, such as KDPG, crucial.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure, dynamics, and interactions of metabolites. This document provides

detailed application notes and protocols for the NMR spectroscopic analysis of KDPG.

In solution, KDPG exists in a dynamic equilibrium between a linear open-chain keto form and

two cyclic furanose anomers (α and β). ¹³C NMR studies have quantified this equilibrium,

revealing the predominance of the cyclic forms.[3]

Quantitative NMR Data
The following tables summarize the reported ¹H, ¹³C, and ³¹P NMR chemical shift data for 2-
Keto-3-deoxy-6-phosphogluconate in D₂O. The presence of multiple chemical shifts for

some nuclei reflects the equilibrium between the different isomeric forms of KDPG in solution.
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Table 1: ¹H NMR Chemical Shifts for 2-Keto-3-deoxy-6-phosphogluconate in D₂O

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Tentative
Assignment

4.35 m H4

4.26 dt 8.1, 4.2 H5

4.10 m H6a

4.00 m H6b

3.74 m H3a (isomer 1)

2.46 dd 14.0, 7.7 H3b (isomer 1)

2.29 dd 13.7, 6.8 H3a (isomer 2)

2.16 dd 13.6, 6.3 H3b (isomer 2)

1.89 dd 14.1, 3.8 H3 (keto form)

Data sourced from a 400 MHz ¹H NMR spectrum.

Table 2: ¹³C NMR Chemical Shifts for 2-Keto-3-deoxy-6-phosphogluconate in D₂O
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Chemical Shift (δ) ppm Tentative Assignment

176.94 C1 (Carboxyl)

176.23 C1 (Carboxyl - alternate isomer)

103.46 C2 (Anomeric Carbon - furanose)

85.90 C4/C5

85.81 C4/C5

85.07 C4/C5

84.99 C4/C5

71.56 C4/C5

64.45 C6

64.40 C6 (alternate isomer)

63.62 C6 (alternate isomer)

43.27 C3

43.06 C3 (alternate isomer)

Data sourced from a 101 MHz ¹³C NMR spectrum.

An earlier study focusing on the open-chain keto form reported the following approximate ¹³C

chemical shifts downfield from tetramethylsilane[3]:

C-1 (-COOH): ~175 ppm

C-2 (>C=O): ~105 ppm

C-3 (>CH₂): ~44 ppm

Table 3: ³¹P NMR Chemical Shifts for 2-Keto-3-deoxy-6-phosphogluconate in D₂O
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Chemical Shift (δ) ppm

4.40

4.32

Data sourced from a 162 MHz ³¹P NMR spectrum. The two signals likely represent the

phosphate group in the different isomeric forms.

Signaling Pathways and Logical Relationships
The Entner-Doudoroff Pathway
KDPG is a key intermediate in the Entner-Doudoroff pathway, where it is formed from 6-

phosphogluconate and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.
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Caption: The Entner-Doudoroff Pathway highlighting the central role of KDPG.

Equilibrium of KDPG in Solution
In an aqueous environment, KDPG exists as an equilibrium mixture of the open-chain keto form

and the α- and β-furanose cyclic anomers.
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α-Furanose (41%) Open-chain keto (9%) β-Furanose (50%)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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